Ethyl 2-chloro-4,6-dimethoxybenzoate
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Overview
Description
Ethyl 2-chloro-4,6-dimethoxybenzoate is an organic compound with the molecular formula C11H13ClO4 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine and methoxy groups, and the carboxylic acid group is esterified with ethanol
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-chloro-4,6-dimethoxybenzoate can be synthesized through the esterification of 2-chloro-4,6-dimethoxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and ethanol mixture with a catalytic amount of sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is then cooled, and the product is isolated through extraction and purification techniques such as recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the production while maintaining product quality. Industrial methods may also incorporate advanced purification techniques such as distillation and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-4,6-dimethoxybenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield 2-chloro-4,6-dimethoxybenzoic acid and ethanol in the presence of aqueous acid or base.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives of this compound.
Hydrolysis: 2-chloro-4,6-dimethoxybenzoic acid and ethanol.
Oxidation: Aldehydes or carboxylic acids derived from the methoxy groups.
Reduction: Alcohols derived from the ester group.
Scientific Research Applications
Ethyl 2-chloro-4,6-dimethoxybenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceutical Research: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development and medicinal chemistry studies.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers and coatings.
Analytical Chemistry: The compound can be used as a reference standard in analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Mechanism of Action
The mechanism of action of ethyl 2-chloro-4,6-dimethoxybenzoate depends on its specific application and the target molecules it interacts with
Biological Activity
Ethyl 2-chloro-4,6-dimethoxybenzoate is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, including its anticancer, antibacterial, and antifungal effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its ester functional group and the presence of chlorine and methoxy substituents on the aromatic ring. Its molecular formula is C11H13ClO4, and it exhibits moderate lipophilicity, which may enhance its bioavailability in biological systems.
Anticancer Activity
Recent studies have indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, derivatives of chloroquinoline have shown selective cytotoxicity against various cancer cell lines. A study reported that certain chloro-substituted compounds induced apoptosis in human colorectal cancer cells by inhibiting DNA and RNA synthesis, leading to cell cycle arrest in the G0/G1 phase .
Table 1: Cytotoxicity of Related Compounds
Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
7-Chloro-4-thioalkylquinoline | HCT116 | 5.0 | Induction of apoptosis |
This compound | A549 (lung cancer) | TBD | TBD |
2-Chloroquinoline | CCRF-CEM (leukemia) | 3.5 | Inhibition of DNA synthesis |
Note: TBD = To Be Determined
Antibacterial and Antifungal Activity
The compound has also been assessed for its antibacterial and antifungal properties. Similar compounds have shown effectiveness against gram-positive and gram-negative bacteria as well as various fungal strains. In particular, derivatives containing methoxy groups have demonstrated enhanced antimicrobial activity due to their ability to disrupt microbial cell membranes .
Table 2: Antimicrobial Activity of Related Compounds
Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | TBD |
7-Chloro-4-thioalkylquinoline | Escherichia coli | <10 µg/mL |
Quinoline Derivatives | Aspergillus niger | <20 µg/mL |
Case Studies
A case study involving the synthesis and biological evaluation of related chloro-substituted benzoates highlighted their potential as novel antimicrobial agents. The study found that the introduction of halogen atoms significantly increased the compounds' potency against resistant bacterial strains .
Properties
IUPAC Name |
ethyl 2-chloro-4,6-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO4/c1-4-16-11(13)10-8(12)5-7(14-2)6-9(10)15-3/h5-6H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVCVAKWDPQFTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1Cl)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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